Thiazine Scaffold Yields >40-Fold Improvement in Dynamin GTPase Inhibition Over Oxazine Analog
The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid scaffold (compound 16) serves as a potent S-isostere for dynamin GTPase inhibition. A direct comparison within the same study reveals that the oxazine analog (compound 1) exhibits an IC50 of 55 µM, whereas optimized thiazine-based derivatives (e.g., compound 17j) achieve an IC50 of 1.3 ± 0.5 µM [1]. This represents a 42-fold improvement in potency, demonstrating that the sulfur-containing thiazine core is critical for achieving low-micromolar activity.
| Evidence Dimension | In vitro dynamin GTPase inhibition |
|---|---|
| Target Compound Data | IC50 = 1.3 ± 0.5 µM (for derivative 17j, built on target scaffold) |
| Comparator Or Baseline | 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid (compound 1); IC50 = 55 µM |
| Quantified Difference | ~42-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay for dynamin GTPase activity |
Why This Matters
For projects targeting dynamin-mediated endocytosis (e.g., cancer, viral entry), the thiazine scaffold provides a validated, >40-fold more potent starting point than the oxazine alternative, reducing downstream optimization burden.
- [1] Lin, A. J. S., et al. (2025). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, e202500377. View Source
